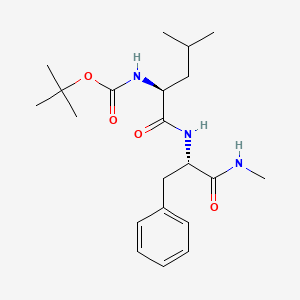
N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide: is a compound commonly used in organic synthesis, particularly in peptide synthesis. It is a derivative of leucine and phenylalanine, two essential amino acids. The tert-butoxycarbonyl group serves as a protecting group for the amine functionalities, making it easier to manipulate the molecule during various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide typically involves the following steps:
Protection of Amino Groups: The amino groups of L-leucine and L-phenylalanine are protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide in an organic solvent such as dichloromethane.
Deprotection: The tert-butoxycarbonyl groups are removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of amino acids are protected using tert-butoxycarbonyl chloride in industrial reactors.
Automated Coupling: Automated peptide synthesizers are used for the coupling reactions, ensuring high efficiency and yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid or hydrochloric acid for deprotection.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and deprotected amino acids.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex peptides and proteins.
- Serves as a building block for the development of novel organic compounds.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Helps in the investigation of protein folding and structure.
Medicine:
- Plays a role in the development of peptide-based drugs.
- Used in the synthesis of peptide vaccines and therapeutic peptides.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the manufacture of high-purity reagents for research and development.
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino functionalities during various synthetic steps, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed, revealing the free amine groups necessary for the biological activity of the peptide.
Comparaison Avec Des Composés Similaires
- N-(tert-Butoxycarbonyl)-L-alanyl-N-methyl-L-phenylalaninamide
- N-(tert-Butoxycarbonyl)-L-valyl-N-methyl-L-phenylalaninamide
- N-(tert-Butoxycarbonyl)-L-isoleucyl-N-methyl-L-phenylalaninamide
Comparison:
- N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide is unique due to the presence of leucine, which imparts specific steric and hydrophobic properties.
- Compared to its analogs with alanine or valine, the leucine derivative has a bulkier side chain, affecting its reactivity and interactions in peptide synthesis.
- The presence of the tert-butoxycarbonyl group in all these compounds provides a common protecting strategy, but the choice of amino acid influences the overall properties and applications of the compound.
Propriétés
Numéro CAS |
298227-22-2 |
|---|---|
Formule moléculaire |
C21H33N3O4 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-4-methyl-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H33N3O4/c1-14(2)12-16(24-20(27)28-21(3,4)5)19(26)23-17(18(25)22-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,25)(H,23,26)(H,24,27)/t16-,17-/m0/s1 |
Clé InChI |
OSMUZJLHKUJYDY-IRXDYDNUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




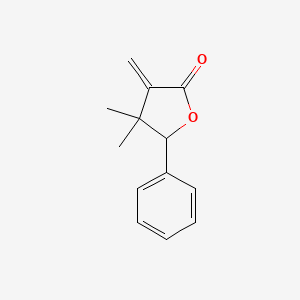
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![(2S)-2-[3-[[(1S)-1,2-dicarboxyethyl]amino]propylamino]butanedioic acid](/img/structure/B12569072.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
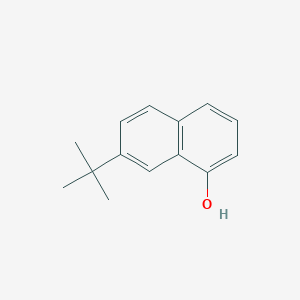
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
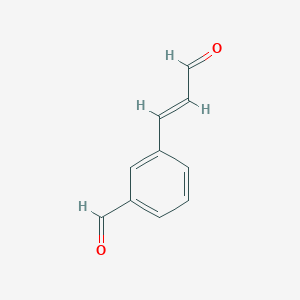
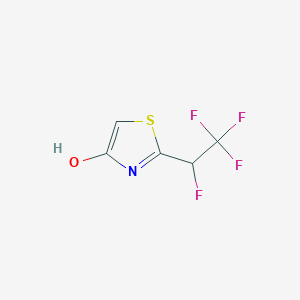
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)

